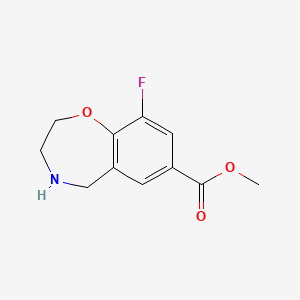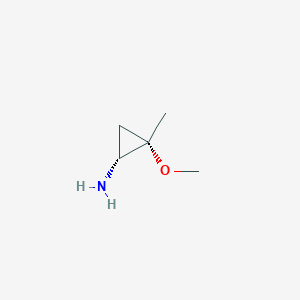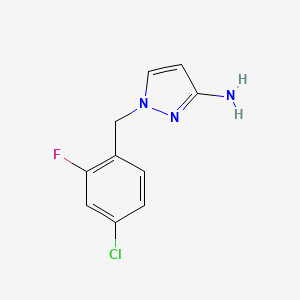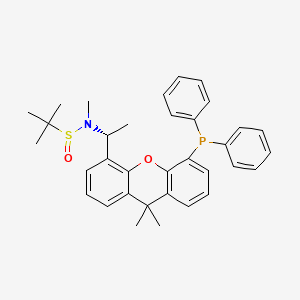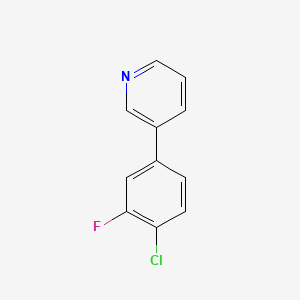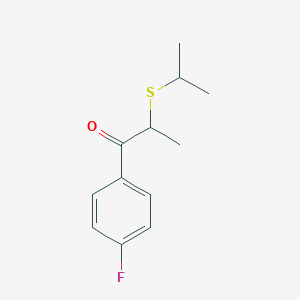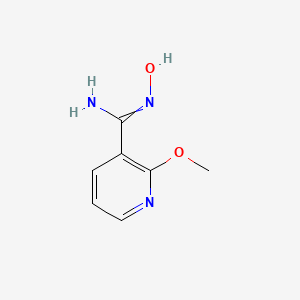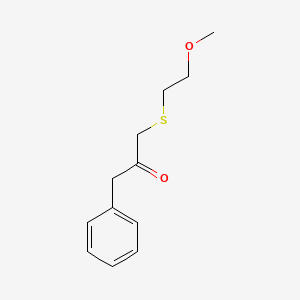
2-(Isocyanatomethyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isocyanatomethyl)oxane is a chemical compound with the molecular formula C7H11NO2 It is characterized by the presence of an isocyanate group (-N=C=O) attached to a six-membered oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isocyanatomethyl)oxane typically involves the reaction of an appropriate precursor with phosgene or a phosgene equivalent to introduce the isocyanate group. One common method involves the reaction of 2-(hydroxymethyl)oxane with phosgene under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale phosgenation processes, where safety measures are crucial due to the toxic nature of phosgene. The process requires precise control of temperature and pressure to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Isocyanatomethyl)oxane undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction of the isocyanate group can yield amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form carbamates and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alcohols and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and other substituted products.
Wissenschaftliche Forschungsanwendungen
2-(Isocyanatomethyl)oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group
Wirkmechanismus
The mechanism of action of 2-(Isocyanatomethyl)oxane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of urea and carbamate linkages. These reactions are crucial in its applications in polymer chemistry and bioconjugation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Isocyanatomethyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
2-(Isocyanatomethyl)pyran: Contains a pyran ring instead of an oxane ring.
2-(Isocyanatomethyl)cyclohexane: Features a cyclohexane ring instead of an oxane ring.
Uniqueness
2-(Isocyanatomethyl)oxane is unique due to its six-membered oxane ring, which imparts distinct chemical properties compared to its analogs. The presence of the oxane ring can influence the reactivity and stability of the compound, making it suitable for specific applications in polymer and materials science .
Eigenschaften
Molekularformel |
C7H11NO2 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
2-(isocyanatomethyl)oxane |
InChI |
InChI=1S/C7H11NO2/c9-6-8-5-7-3-1-2-4-10-7/h7H,1-5H2 |
InChI-Schlüssel |
BOVNNVWMEMJNEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


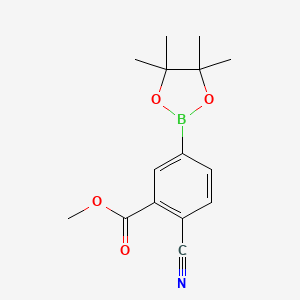
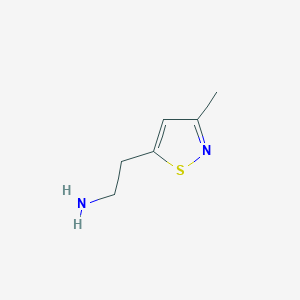

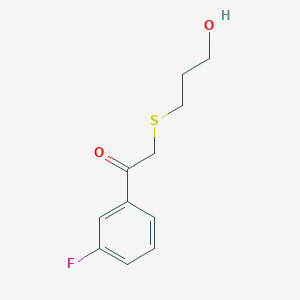
![1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]-](/img/structure/B13646723.png)
